molecular formula C8H7NO2 B1595366 4-Methoxyphenyl cyanate CAS No. 2983-74-6

4-Methoxyphenyl cyanate

Cat. No.: B1595366
CAS No.: 2983-74-6
M. Wt: 149.15 g/mol
InChI Key: RFXSQXFVJCZAMW-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

4-Methoxyphenyl cyanate plays a significant role in biochemical reactions, particularly in the context of cyanation reactions. It interacts with enzymes such as cyanases, which convert cyanate to carbon dioxide and ammonia in a bicarbonate-dependent reaction . This interaction is crucial for detoxifying cyanate in biological systems. Additionally, this compound can interact with proteins and other biomolecules, potentially modifying their structure and function through carbamylation, a process where cyanate reacts with amino groups in proteins .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modifying proteins through carbamylation, which can alter protein activity and stability . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, cyanate has been shown to increase the oxygen affinity of hemoglobin, which can impact cellular respiration and energy production . Additionally, this compound may influence mitochondrial function and bioenergetics, contributing to cellular stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to amino groups in proteins, leading to carbamylation, which can inhibit or activate enzyme activity . This modification can also affect gene expression by altering the function of transcription factors and other regulatory proteins. Furthermore, this compound can interact with nucleic acids, potentially influencing DNA and RNA stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that cyanate can be rapidly metabolized and detoxified in biological systems, but prolonged exposure can lead to the accumulation of carbamylated proteins, which may have long-term effects on cellular function . Additionally, the stability of this compound in various experimental conditions can affect its efficacy and toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of cyanate have been shown to increase the oxygen affinity of hemoglobin, which can impact oxygen transport and tissue oxygenation . Additionally, prolonged exposure to high doses of this compound can lead to toxic effects, including oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to cyanate detoxification. Enzymes such as cyanases play a crucial role in converting cyanate to carbon dioxide and ammonia, which are then further metabolized in the body . This compound can also affect metabolic flux and metabolite levels by modifying key enzymes and regulatory proteins involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, and its distribution within tissues can be affected by its binding to proteins and other biomolecules . Additionally, the localization and accumulation of this compound in specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its effects on cellular function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and bioenergetics . Additionally, its localization to the nucleus can affect gene expression and DNA stability .

Preparation Methods

4-Methoxyphenyl cyanate can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution of a halogenated benzene derivative with a cyanide source. For example, 4-methoxybenzyl chloride can be reacted with sodium cyanide in the presence of a suitable solvent to yield this compound. Another method involves the direct cyanation of 4-methoxybenzene using a cyanating agent such as copper(I) cyanide under appropriate reaction conditions .

Chemical Reactions Analysis

4-Methoxyphenyl cyanate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methoxybenzoic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield 4-methoxybenzylamine using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the cyanate group is replaced by other nucleophiles.

Scientific Research Applications

4-Methoxyphenyl cyanate has several applications in scientific research:

Comparison with Similar Compounds

4-Methoxyphenyl cyanate can be compared with other cyanate esters and nitrile compounds:

Properties

IUPAC Name

(4-methoxyphenyl) cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-10-7-2-4-8(5-3-7)11-6-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXSQXFVJCZAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357022
Record name 4-Methoxyphenol cyanate ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2983-74-6
Record name 4-Methoxyphenol cyanate ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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